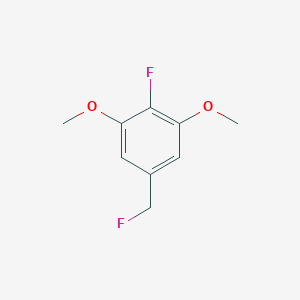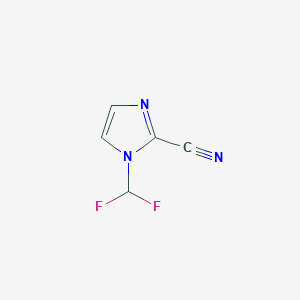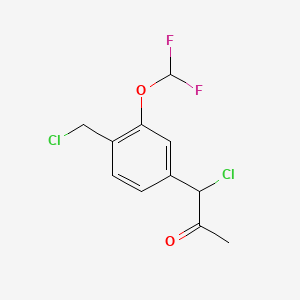
1-Chloro-1-(4-(chloromethyl)-3-(difluoromethoxy)phenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-1-(4-(chloromethyl)-3-(difluoromethoxy)phenyl)propan-2-one is a synthetic organic compound with the molecular formula C11H10Cl2F2O2 It is characterized by the presence of a chloromethyl group, a difluoromethoxy group, and a chloro-substituted phenyl ring
Métodos De Preparación
The synthesis of 1-Chloro-1-(4-(chloromethyl)-3-(difluoromethoxy)phenyl)propan-2-one typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes the following steps:
Formation of the chloromethyl group: This can be achieved through the chloromethylation of a suitable aromatic precursor.
Introduction of the difluoromethoxy group: This step involves the reaction of the aromatic compound with a difluoromethylating agent under specific conditions.
Formation of the propan-2-one moiety: This can be accomplished through a series of reactions, including halogenation and subsequent substitution reactions.
Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
1-Chloro-1-(4-(chloromethyl)-3-(difluoromethoxy)phenyl)propan-2-one can undergo various chemical reactions, including:
Substitution reactions: The chloro and chloromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and reduction reactions: The compound can undergo oxidation to form corresponding ketones or carboxylic acids, and reduction to form alcohols or alkanes.
Addition reactions: The compound can participate in addition reactions with nucleophiles or electrophiles, leading to the formation of new compounds.
Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Chloro-1-(4-(chloromethyl)-3-(difluoromethoxy)phenyl)propan-2-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-Chloro-1-(4-(chloromethyl)-3-(difluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-Chloro-1-(4-(chloromethyl)-3-(difluoromethoxy)phenyl)propan-2-one can be compared with other similar compounds, such as:
1-Chloro-1-(4-(difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one: This compound has a trifluoromethylthio group instead of a chloromethyl group, leading to different chemical properties and reactivity.
1-Chloro-1-(4-(chloromethyl)-2-(difluoromethoxy)phenyl)propan-2-one: This compound has a different substitution pattern on the phenyl ring, which can affect its chemical behavior and applications
Propiedades
Fórmula molecular |
C11H10Cl2F2O2 |
|---|---|
Peso molecular |
283.09 g/mol |
Nombre IUPAC |
1-chloro-1-[4-(chloromethyl)-3-(difluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C11H10Cl2F2O2/c1-6(16)10(13)7-2-3-8(5-12)9(4-7)17-11(14)15/h2-4,10-11H,5H2,1H3 |
Clave InChI |
KGDMGPXPAFFTGK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=CC(=C(C=C1)CCl)OC(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




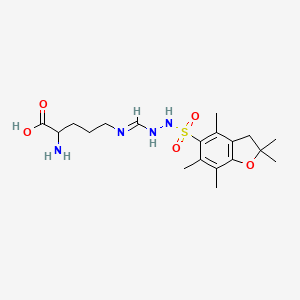
![Sodium tetrakis[4-(trifluoromethyl)phenyl]borate(1-)](/img/structure/B14054288.png)
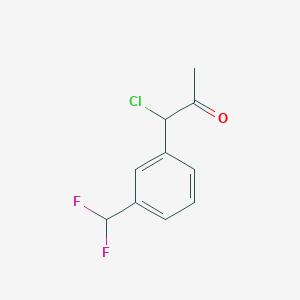
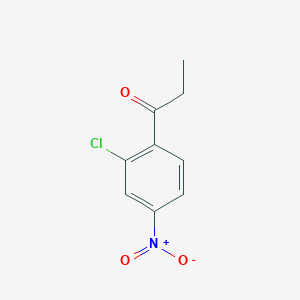
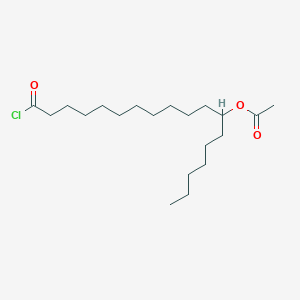
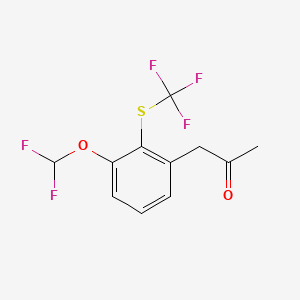
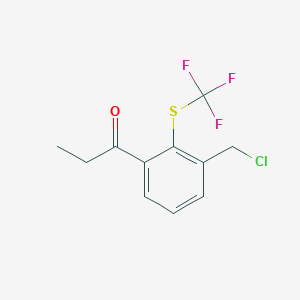

![[(6-Chloro-1,3-benzodioxol-5-yl)methylidene]propanedinitrile](/img/structure/B14054316.png)
